Product packaging for Octazamide(Cat. No.:)

Octazamide

Cat. No.: B1663208
M. Wt: 217.26 g/mol
InChI Key: ZSYULWHBPBAOKV-UHFFFAOYSA-N
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Description

Historical Trajectory and Initial Research Paradigms of Octazamide Investigation

The investigation into this compound dates back to periods characterized by "waves of research" in industrial medicinal chemistry, where the discovery of novel structures with unique biological activities often led to extensive work on synthesizing and evaluating analogues research-solution.com. This compound was identified as a peripheral analgesic/anti-inflammatory agent during such a period research-solution.com. It is documented in "The Organic Chemistry of Drug Synthesis" as a compound that received a USAN (United States Adopted Name) generic name prior to or including 1976 research-solution.com. This historical context suggests that this compound was part of a significant body of early drug discovery efforts, even if it did not subsequently achieve widespread clinical use research-solution.com. Its inclusion in such historical accounts highlights its role in the broader understanding of structure-activity relationships and the challenges inherent in advancing compounds from discovery to clinical application research-solution.com.

Positioning this compound within Current Chemical Biology and Drug Discovery Landscapes

In the contemporary landscape of chemical biology and drug discovery, this compound primarily serves as a compound for research purposes medchemexpress.com. While its direct clinical application is not widely reported, the exploration of its properties and potential uses in medicine remains an area of ongoing research ontosight.ai. Its presence in patent literature, particularly concerning dermal penetration enhancers and drug delivery systems, indicates its continued relevance as a chemical entity for specific investigative applications or as a reference compound in formulation studies google.comgoogleapis.comgoogleapis.comnasa.gov. This positioning underscores how compounds from earlier research phases can contribute to modern chemical biology by informing new approaches, such as targeted delivery or understanding the mechanisms of permeation, even if their initial therapeutic promise was not fully realized google.comgoogleapis.com. The broader fields of chemical biology and drug discovery are continuously evolving, with a focus on understanding complex cellular mechanisms and developing novel therapeutic modalities, where even historically studied compounds can offer valuable insights uu.nldrughunter.comethz.chnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B1663208 Octazamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYULWHBPBAOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866558
Record name Phenyl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Octazamide S Biological Actions

Identification and Characterization of Molecular Targets of Octazamide

Specific molecular targets for this compound have not been comprehensively identified and characterized in the provided search results. Databases like ChEMBL indicate no target classification data or bioactivity summaries available for this compound (CHEMBL2106524) ebi.ac.uk.

Detailed research findings on this compound's specific enzyme interactions and inhibition kinetics, such as phosphodiesterase inhibition mechanisms, are not available in the retrieved information. While enzyme kinetics generally involves the study of reaction rates and the effects of modifiers like inhibitors wikipedia.org, and various types of enzyme inhibition (competitive, uncompetitive, non-competitive) are well-understood concepts libretexts.orgsci-hub.sefiveable.me, specific data linking this compound to these mechanisms or particular enzymes is absent. One general mention notes this compound in a list of compounds that bind to tubulin molecules and are topoisomerase inhibitors googleapis.com. However, no detailed kinetic data or specific mechanisms of inhibition are provided for this compound in this context.

Specific studies detailing this compound's receptor binding profiles and modulation mechanisms are not present in the provided search results. While the concept of small molecules interacting with biological receptors is acknowledged googleapis.comcambridgeproteinarrays.com, and receptor modulation, including allosteric modulation, is a known pharmacological mechanism nih.govfrontiersin.orgneurosciencenews.commdpi.com, there are no specific findings or data tables describing this compound's affinity, selectivity, or modulatory effects on any particular receptor system.

Research findings on this compound's influence on protein-protein interaction (PPI) networks are not detailed in the available literature. While techniques for profiling PPIs, such as chemical cross-linking coupled with mass spectrometry, are established methods for studying protein complexes and interactions austinpublishinggroup.comnih.govrefeyn.com, and it is understood that small molecules can interact with proteins to inhibit or modulate their interactions cambridgeproteinarrays.com, no specific data or studies on this compound's role in inducing or modulating protein-protein interactions have been found.

Investigations into this compound's Cellular and Subcellular Mechanisms

Detailed investigations into this compound's cellular and subcellular mechanisms are not extensively reported in the provided search results.

There is no specific analysis of how this compound perturbs signal transduction pathways in the provided information. Signal transduction pathways are crucial for cellular function and can be affected by various perturbations biorxiv.orgnih.govnih.gov. However, no research findings or data tables outlining this compound's effects on specific signaling cascades, such as G-protein-coupled receptor signaling pathways or other intracellular signaling mechanisms, are available.

Information regarding this compound's mechanisms of cell cycle regulation modulation is not detailed in the provided search results. Cell cycle progression is tightly regulated by various proteins, including cyclins and cyclin-dependent kinases (CDKs) biolegend.comkhanacademy.orgfrontiersin.orgresearchgate.net. While the regulation of the cell cycle is a critical aspect of cellular biology, no specific data or studies demonstrating how this compound might influence cell cycle phases, checkpoints, or regulatory molecules are present.

Induction Pathways of Apoptosis, Necrosis, and Other Cell Death Modalities

Cell death is a fundamental biological process crucial for development, tissue homeostasis, and the elimination of damaged or unwanted cells. It typically involves two broadly defined mechanisms: programmed cell death and necrosis. fishersci.es

Apoptosis: This is a highly regulated form of programmed cell death characterized by specific biochemical events leading to characteristic cell changes, including cell shrinkage, nuclear fragmentation, chromatin condensation, and DNA fragmentation. sci-hub.se Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway, activated by intracellular stress signals, and the extrinsic pathway, activated by external signals, often involving death receptors on the cell surface. sci-hub.senih.gov Both pathways converge on the activation of caspases, which are proteases that degrade cellular proteins, ultimately leading to cell demise. sci-hub.se

Necrosis: In contrast to apoptosis, necrosis is often considered an uncontrolled form of cell death resulting from acute cellular injury, such as hypoxia or inflammation. sci-hub.se It is characterized by cellular swelling, disruption of membrane integrity, and the release of intracellular contents, which can trigger inflammation and tissue damage. While traditionally viewed as unregulated, there is also a concept of programmed necrosis, such as necroptosis, which shares some death signals with apoptosis but occurs under specific conditions, often when apoptosis is inhibited. fishersci.es

Other Cell Death Modalities: Beyond apoptosis and necrosis, other forms of cell death include autophagy (autophagic cell death or type II cell death), a self-degradative process involving the degradation of cellular components within autophagic vacuoles, and pyroptosis, a caspase-1-mediated pathway that results in inflammation and cell lysis. fishersci.es

The precise mechanisms by which this compound might influence these complex cellular death pathways remain to be elucidated through dedicated research.

Delineation of this compound's Downstream Biological Cascades and Systemic Effects

Detailed delineation of this compound's downstream biological cascades and systemic effects, beyond its reported analgesic activity, is not extensively characterized in the available literature.

Downstream Biological Cascades: These refer to the series of interconnected biochemical reactions and signaling events that occur within a cell or organism following an initial stimulus, such as the binding of a drug to its target. These cascades amplify the signal and lead to specific cellular responses, often involving the activation or inhibition of enzymes, changes in gene expression, or alterations in protein activity.

Systemic Effects: These encompass the broader physiological impacts of a compound on an entire organism, affecting various organs, tissues, and systems. For an analgesic like this compound, its primary systemic effect is pain relief. However, other potential systemic effects, which might be direct or indirect consequences of its molecular actions, are not well-documented.

The current understanding of this compound's biological actions is largely limited to its analgesic properties, with a notable absence of detailed mechanistic studies describing its influence on specific intracellular signaling pathways or broader systemic ramifications.

Pharmacological and Preclinical Profiling Methodologies for Octazamide

In Vitro Pharmacological Characterization of Octazamide's Activities

In vitro pharmacological characterization involves assessing a compound's biological effects in controlled laboratory settings, typically using cellular or biochemical systems. These studies are fundamental for identifying a compound's initial activity, potency, and potential molecular targets.

Quantitative Efficacy Assessments in Diverse Cellular Models

Quantitative efficacy assessments in diverse cellular models are performed to determine the potency and maximal effect of a compound. Key metrics derived from these assays include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). The IC50 represents the concentration of a compound required to inhibit a biological process or cellular activity by 50%, indicating its potency as an inhibitor. Conversely, the EC50 signifies the concentration needed to induce a 50% response, reflecting the potency of an agonist or activator. These values are typically determined from dose-response curves, where cells are exposed to varying concentrations of the compound, and the resulting biological response (e.g., cell viability, enzyme activity, or signaling pathway modulation) is measured. promegaconnections.comnih.govmdpi.com

Determination of Target Selectivity and Specificity Profiles

Determining the target selectivity and specificity profiles of a compound is paramount to understanding its precise mechanism of action and predicting potential off-target effects. Selectivity refers to a compound's ability to preferentially interact with a specific molecular target (e.g., a receptor, enzyme, or ion channel) over other similar targets. Specificity, on the other hand, describes the compound's ability to elicit a particular biological response by engaging its intended target without causing unwanted effects through other pathways.

These profiles are often established through a battery of biochemical and cell-based assays, including binding assays, enzyme activity assays, and functional assays across a panel of related and unrelated targets. For example, a drug designed to bind to a specific receptor would be tested for its binding affinity (Kd) to that receptor and a range of other receptors to ensure minimal off-target interactions. promegaconnections.com The goal is to identify compounds that exhibit high affinity and potency for their intended target while demonstrating minimal activity against other biomolecules, thereby reducing the likelihood of adverse effects. Detailed information regarding this compound's specific target selectivity and specificity profiles is not provided in the currently available literature.

High-Throughput Screening Approaches for Activity Modulators

High-throughput screening (HTS) approaches are widely utilized in early drug discovery to rapidly identify compounds that modulate a specific biological activity. HTS involves testing large libraries of chemical compounds against a biological target or pathway in an automated fashion. These screens are designed to quickly identify "hits"—compounds that show a desired effect—which can then be further characterized and optimized.

HTS assays often employ miniaturized formats and advanced detection technologies, such as fluorescence, luminescence, or absorbance-based readouts, to enable the rapid processing of thousands to millions of samples. This approach is instrumental in discovering novel chemical scaffolds with desired activities, including inhibitors, activators, or modulators of specific protein functions or cellular processes. While HTS is a common methodology in drug discovery, specific details regarding the application of HTS for identifying activity modulators of this compound are not detailed in the provided search results.

In Vivo Pharmacological Activity Studies Utilizing this compound

Efficacy Profiling in Disease-Relevant Animal Models

Efficacy profiling in disease-relevant animal models is a critical step in preclinical development, providing evidence that a compound can produce a desired therapeutic effect within a living system. Animal models are chosen based on their ability to mimic key aspects of the human disease under investigation, allowing researchers to evaluate the compound's ability to ameliorate disease symptoms, halt progression, or achieve a cure. cureraredisease.orgnih.gov

Various animal models, including rodents (mice and rats), rabbits, and sometimes larger animals, are utilized depending on the disease and the specific research questions. These models can be genetically engineered, chemically induced, or syngeneic/xenograft tumor models. cureraredisease.orgcancer.gov Efficacy is typically quantified by measuring relevant physiological, biochemical, or behavioral endpoints that correlate with disease severity or improvement. For example, in studies of anti-inflammatory agents, efficacy might be assessed by measuring reductions in swelling or inflammatory markers in an induced inflammation model. While this compound has been studied as an analgesic and anti-inflammatory agent, specific details regarding its efficacy profiling in particular disease-relevant animal models are not explicitly described in the provided search results. ncats.iomedchemexpress.comhoelzel-biotech.com

Pharmacodynamic Biomarker Identification and Validation Strategies

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect a biological response to a therapeutic intervention, often indicating target engagement or modulation of a specific pathway. Identifying and validating PD biomarkers is crucial for understanding a drug's mechanism of action, optimizing dosing regimens, and predicting clinical outcomes. crownbio.comnih.govq2labsolutions.com

Strategies for PD biomarker identification often involve analyzing changes in gene expression, protein levels, enzyme activity, or metabolite concentrations in tissues or biofluids (e.g., blood, urine) of treated animals. These biomarkers can provide early proof of biological mechanism and help in selecting optimal drug candidates. Validation of PD biomarkers ensures that they are reliable, reproducible, and truly reflect the intended biological effect. This process typically involves demonstrating a clear correlation between the biomarker's change and the compound's pharmacological activity or disease modification. uni-konstanz.deresearchgate.netnih.gov While the importance of PD biomarkers in preclinical studies is well-established, specific pharmacodynamic biomarker identification and validation strategies or findings related to this compound are not detailed in the current search results.

Behavioral and Physiological Endpoint Assessments in Animal Models

Typical behavioral assessments can include evaluating locomotion, anxiety-like behaviors, depression-like behaviors, cognitive functions, and responses to stress. temple.edufrontiersin.orgnih.gov For instance, changes in body weight, burrowing, and nesting behavior are often monitored as indicators of distress or disease progression in murine models. mdpi.com Physiological endpoints involve measuring various biological parameters such as body temperature, heart rate, and levels of stress hormones like corticosterone. mdpi.comnih.govaustinpublishinggroup.com These parameters are often combined into scoring systems to provide an objective assessment of an animal's welfare and response to a compound. mdpi.comnih.gov

While these methodologies are standard in drug discovery, specific detailed research findings or data tables pertaining to behavioral and physiological endpoint assessments of this compound (C₁₃H₁₅NO₂) in animal models are not available in the accessible scientific literature.

Structure-Activity Relationship (SAR) Studies and Rational Design for this compound Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish the correlation between a chemical compound's molecular structure and its biological activity. gardp.org This understanding is crucial for optimizing lead compounds, enhancing desired activities, and minimizing undesirable effects. gardp.orgmdpi.com

Design and Synthesis of this compound Analogs for SAR Probing

As of the current available literature, specific details regarding the design and synthesis of this compound (C₁₃H₁₅NO₂) analogs for SAR probing have not been published.

Impact of Stereochemistry and Conformational Features on Biological Activity

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, profoundly impacts a compound's biological activity. longdom.orgmhmedical.comnih.gov Chiral molecules, which are non-superimposable on their mirror images (enantiomers), can exhibit vastly different biological activities and toxicities due to their specific interactions with chiral biological systems such as enzymes and receptors. longdom.orgnih.govresearchgate.net Conformational features, arising from rotations around single bonds, also influence a molecule's reactivity, stability, and its ability to interact with biological targets. mhmedical.comsolubilityofthings.com The specific three-dimensional shape and flexibility of a drug molecule are critical determinants of its interaction with biological macromolecules. mhmedical.comnih.gov

This compound (C₁₃H₁₅NO₂) is described as achiral according to some chemical structure databases. nih.gov However, without specific biological activity data, the impact of stereochemistry and conformational features on its biological activity cannot be discussed in detail.

Strategic Scaffold Modifications and Derivative Development

Strategic scaffold modifications and derivative development are key aspects of lead optimization in drug discovery. This involves altering the core structural framework (scaffold) of a compound or developing new derivatives by introducing or modifying functional groups. nih.govgoogleapis.com The goal is to improve potency, selectivity, pharmacokinetic properties, or overcome issues like metabolic instability. mdpi.comnih.gov This can involve bioisosteric replacements, ring expansions/contractions, or the introduction of new pharmacophores to explore novel chemical spaces and optimize drug-target interactions. nih.govtheswissbay.ch

Information regarding specific strategic scaffold modifications or derivative development efforts for this compound (C₁₃H₁₅NO₂) is not available in the reviewed literature.

Computational Modeling and Simulation Approaches for this compound Research

Computational modeling and simulation approaches have become indispensable tools in modern drug discovery and research, offering efficient and rapid methods to predict drug-target interactions, optimize compound properties, and reduce reliance on extensive experimental screening. dromicslabs.comnih.govkenbenoit.netuniv-lille.frmdic.org These in silico methods allow researchers to build models of biological processes and molecular interactions, providing predictive capabilities for various research questions. nih.govuniv-lille.frnih.gov

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking simulations predict how drug molecules interact with target proteins at a molecular level, aiming to identify the most probable binding pose and estimate binding affinity. dromicslabs.comnih.govrasayanjournal.co.in This technique is a crucial preliminary step in drug development, helping to identify potential drug candidates and assess their interactions with specific targets. dromicslabs.com

Molecular dynamics (MD) simulations complement docking studies by providing insights into the stability of protein-ligand complexes and the structural flexibility of proteins over time in an aqueous environment. nih.govmdpi.comscielo.sa.cr MD simulations can assess whether a predicted docking pose is stable and can reveal conformational changes that occur upon ligand binding. nih.govmdpi.comscielo.sa.cr Both molecular docking and MD simulations are widely applied to study binding interaction strength and the specific amino acid residues involved in drug-target interactions. rasayanjournal.co.in

While these computational methods are widely used in pharmaceutical research, specific molecular docking or dynamics simulation studies focusing on this compound (C₁₃H₁₅NO₂) and its predicted target binding are not found in the accessible scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish a mathematical correlation between the chemical structures of compounds and their biological activities or physicochemical properties mdpi.comresearchgate.net. The fundamental principle of QSAR is that structurally similar molecules tend to exhibit similar biological activities japsonline.com.

While specific QSAR model development for this compound is not detailed in readily available public literature, the general methodology involves several key aspects:

Descriptor Calculation: Descriptors are quantitative representations of chemical information derived from molecular structures. They are crucial for developing any QSAR model as they encode the chemical properties relevant to the activity of interest researchgate.net.

Model Building: Statistical approaches, including regression- and classification-based strategies, are employed to build models. Modern QSAR modeling also utilizes various machine learning tools, particularly for complex datasets with non-linear relationships researchgate.net.

OECD Principles: For a QSAR model to be considered reliable and robust, it should ideally adhere to the five Organisation for Economic Co-operation and Development (OECD) principles: a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures for good-ness-of-fit, robustness and predictivity, and, if possible, a mechanistic interpretation mdpi.com. The applicability domain defines the structural and response space limitations within which the model can provide reliable predictions mdpi.com.

Validation: QSAR models undergo rigorous internal and external validation to assess their predictive performance and accuracy way2drug.comnih.gov.

These models play a significant role in predicting the biological activity, physicochemical properties, and toxicological responses of untested chemical compounds, thereby aiding in the rational design of drug candidates researchgate.net.

In Silico Prediction of Biological Activity and Mechanistic Hypotheses

In silico methods, which integrate modern computing and information technology with molecular biology, are widely used in pharmaceutical research for predicting the biological activity of drug candidates and proposing mechanistic hypotheses japsonline.com. These computational approaches offer advantages such as predicting efficacy and potential side effects before extensive experimental studies, thereby reducing the need for animal experiments and accelerating the drug development process japsonline.com.

Specific in silico prediction studies for this compound are not extensively documented in the public domain. However, the general methodologies for in silico prediction of biological activity and mechanistic hypotheses include:

Activity Spectrum Prediction: Tools like Prediction of Activity Spectra for Substances (PASS) predict a wide range of biological activities (e.g., pharmacological effects, mechanisms of action, toxicity) based on the structural formula of a compound way2drug.comgenexplain.comway2drug.com. These predictions are based on structure-activity relationships derived from large databases of known compounds way2drug.com.

Molecular Docking: This technique is used to predict the preferred orientation of one molecule (e.g., a ligand like this compound) to another (e.g., a protein receptor) when bound, forming a stable complex. Molecular docking can provide insights into potential molecular mechanisms by predicting how a compound interacts with its biological targets nih.gov.

Quantitative Neighborhoods of Atoms (QNA) and other Descriptors: These are used in software like GUSAR to create quantitative models on structure-activity relationships, allowing for highly specific model constructs and predictions way2drug.comgenexplain.com.

Mechanism of Action Elucidation: In silico methods can assist in forming mechanistic hypotheses by correlating structural features with predicted activities. For instance, if a compound is predicted to interact with a specific enzyme or receptor, it suggests a potential mechanism through which it exerts its biological effects japsonline.comnih.gov.

These computational tools are valuable for prioritizing drug candidates and guiding experimental research by providing initial insights into a compound's potential biological profile and underlying mechanisms.

Toxicological Investigations of Octazamide: Mechanistic Insights

In Vivo Toxicological Mechanism Delineation

Cardiotoxicity and Vascular Remodeling Mechanisms

Cardiotoxicity, or drug-induced heart damage, can arise from various mechanisms, often involving the disruption of key myocardial functions and viability nih.gov. General mechanisms of cardiotoxicity include alterations in electrophysiology, impaired contractility, mitochondrial dysfunction, and deregulation of growth factors and cytokines nih.gov. For instance, some cardiotoxic agents can lead to cardiomyocyte death through processes like apoptosis, autophagy, necrosis, necroptosis, pyroptosis, and ferroptosis, with mitochondrial dysfunction frequently being a distinctive feature fishersci.es.

Vascular remodeling refers to structural and functional alterations in blood vessels in response to various stimuli nih.gov. This complex process involves different cell types, including endothelial cells, smooth muscle cells, and immune cells, and their interactions with the extracellular matrix nih.gov. Key factors contributing to vascular remodeling include the renin-angiotensin-aldosterone system (RAS), oxidative stress, inflammation, and mechanical stress on the arterial wall nih.gov. Inflammation, characterized by elevated levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), plays a critical role by promoting endothelial dysfunction, vascular smooth muscle cell (VSMC) proliferation, and extracellular matrix deposition. Oxidative stress can impair nitric oxide bioavailability and increase the activity of matrix metalloproteinases (MMPs), leading to endothelial dysfunction.

If Octazamide were to exhibit cardiotoxicity or induce vascular remodeling, investigations would typically focus on identifying which of these general pathways are activated or disrupted. This would involve studying cellular changes in cardiomyocytes and vascular cells, assessing mitochondrial integrity, and analyzing inflammatory markers and signaling pathways.

Hepatotoxicity and Nephrotoxicity Mechanistic Pathways

Hepatotoxicity, or drug-induced liver injury (DILI), is a significant concern due to the liver's central role in metabolizing xenobiotics. Common mechanisms of hepatotoxicity include direct cell stress, mitochondrial inhibition, and immune reactions. Initial injury can lead to mitochondrial permeability transition (MPT), which may result in necrosis or apoptosis depending on ATP availability. Other identified mechanisms involve disruption of calcium homeostasis, cell membrane injury, cholestatic injury, metabolic bioactivation to reactive species by CYP450 enzymes, induction of autoimmunity, inhibition of β-oxidation, and protein synthesis inhibition. Oxidative stress, often through the generation of reactive oxygen species (ROS), is a common contributor to compromised liver function.

Nephrotoxicity, or drug-induced kidney damage, can develop through several mechanisms, primarily affecting the renal tubules. These include proximal tubular injury leading to acute tubular necrosis (ATN), tubular obstruction by crystals or casts, and interstitial nephritis. Drugs can accumulate in renal tubular cells, leading to lysosomal damage and oxidative stress. Inflammatory pathways, such as the p38 mitogen-activated protein kinase (p38-MAPK) pathway, can also be triggered, contributing to kidney injury. The phosphatidylinositol 3-kinase-Akt (PI3K-Akt) signaling pathway is also recognized for its critical role in the pathogenesis of drug-induced nephrotoxicity.

For this compound, if it were found to cause hepatotoxicity or nephrotoxicity, research would delve into these specific pathways. This might involve examining liver and kidney tissue for cellular damage, assessing enzyme levels indicative of organ damage, and investigating the involvement of metabolic enzymes (e.g., CYP450), oxidative stress markers, and inflammatory mediators.

Immunotoxicity and Allergic Response Mechanisms

Immunotoxicity involves the adverse effects of chemical agents on the immune system, compromising its ability to defend the body against foreign agents or leading to inappropriate immune responses. Mechanisms can include direct cytotoxicity to immune cells, alteration of T-cell and B-cell numbers, changes in macrophage activity, and modulation of transcription factor activity like NF-κB.

Allergic responses are triggered by an overactive immune response, often due to an imbalance between pro-inflammatory Th2 cells and anti-inflammatory Th1 cells. Key mechanisms involve B cells producing IgE antibodies that bind to allergens, activating mast cells, basophils, and eosinophils. Upon re-exposure to the allergen, these cells degranulate, releasing inflammatory mediators such as histamine (B1213489) and leukotrienes, which cause symptoms like itching, swelling, and difficulty breathing. Allergic reactions can be immediate (mast cell degranulation) or involve a more sustained late-phase response with the recruitment of other effector cells like Th2 lymphocytes, eosinophils, and basophils. Hypersensitivity reactions, such as Type III hypersensitivity, involve the accumulation of immune complexes that trigger an inflammatory response and leukocyte attraction, leading to tissue damage.

Should this compound exhibit immunotoxic or allergic potential, investigations would focus on its effects on immune cell populations, cytokine profiles, immunoglobulin production (particularly IgE), and the activation of inflammatory cascades.

Application of Omics Technologies in this compound Toxicology Research

Omics technologies, including toxicogenomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to gain mechanistic insights into chemical toxicity by providing a holistic view of biological responses.

Toxicogenomics and Transcriptomic Profiling for Mechanistic Insight

Toxicogenomics combines toxicology with genomics, studying how genes respond to toxic substances. Transcriptomic profiling, a core component, involves analyzing changes in gene expression (mRNA levels) following exposure to a compound. By identifying upregulated or downregulated genes, researchers can infer affected biological pathways, cellular processes, and potential mechanisms of toxicity. This can reveal early biomarkers of exposure and effect, even before overt signs of toxicity appear. For this compound, transcriptomic studies would involve exposing cells or organisms to the compound and then performing RNA sequencing or microarray analysis to identify gene expression changes, providing clues about its molecular targets and pathways of action.

Proteomics and Metabolomics for Elucidating Toxic Pathways

Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions. In toxicology, proteomic profiling can identify changes in protein levels or post-translational modifications that are indicative of cellular stress, damage, or altered signaling pathways due to toxicant exposure. Spatial proteomics can even isolate and analyze individual cell types to understand localized molecular events.

Metabolomics, often called the "omics of small molecules," involves the comprehensive analysis of metabolites within a biological system. Metabolites are the end products of cellular metabolism and reflect the physiological state of an organism, providing a real-time snapshot of its response to the environment. Metabolomics can identify biomarkers of exposure, elucidate toxicity mechanisms by revealing disruptions in metabolic pathways (e.g., oxidative stress responses, alterations in essential metabolites), and establish dose-response relationships.

If this compound's toxicological profile were to be deeply investigated using omics technologies, researchers would employ these techniques to identify specific genes, proteins, and metabolic pathways perturbed by the compound, thereby elucidating its toxic mechanisms at a molecular level.

Developmental and Reproductive Toxicology Mechanisms

Developmental toxicology examines adverse effects on the developing organism resulting from exposure to a toxic agent, which can lead to dysmorphogenesis, growth retardation, lethality, and functional alterations. Reproductive toxicology investigates the impact of chemical exposure on the reproductive system of both parents and offspring.

The mechanisms underlying developmental and reproductive toxicity are highly complex, involving interactions between multiple organs and systems across various life stages. Common mechanistic themes in reproductive toxicity include receptor-mediated hormone disorders, oxidative stress, apoptosis, autophagy, and epigenetic modifications. For developmental toxicity, mechanisms can involve direct interaction with molecular components crucial for development, disruption of cell-cell signaling, altered cell proliferation or migration, and maternally mediated effects such as hypoxia or nutritional deficiencies. Environmental toxicants, for example, can influence male reproduction by disrupting the hypothalamic-pituitary-gonadal (HPG) system, affecting testes and spermatogenesis, and altering redox balance.

For this compound, if developmental or reproductive toxicity were observed, mechanistic studies would aim to identify the specific target organs, cell types, and molecular pathways affected in the reproductive system of adults or the developing offspring. This would involve assessing hormonal balance, gamete quality, embryonic development, and potential epigenetic changes.

Synthetic and Analytical Methodologies for Octazamide Research

Analytical Method Development and Validation for Octazamide in Research Settings

Development of Quantitative Assays for Biological Matrix Analysis

The development of quantitative assays for compounds in biological matrices is a critical step in pharmaceutical and chemical research, enabling the measurement of analyte concentrations in complex biological samples such as blood, plasma, urine, or tissue homogenates. The primary goal is to achieve accurate and precise quantification of the target compound while minimizing interference from the biological matrix components mdpi.comnih.gov.

Key considerations in developing such assays typically include:

Sample Preparation : Biological matrices are complex and often require extensive sample preparation to isolate the analyte of interest and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the physicochemical properties of the analyte and the matrix mdpi.comnih.gov. For instance, challenges can arise from significant loss of the analyte during purification steps, as observed in some studies nih.gov.

Analytical Technique Selection : High-sensitivity and high-specificity analytical techniques are essential for quantitative analysis in biological matrices. Liquid chromatography-mass spectrometry (LC-MS/MS) is widely favored due to its ability to separate and detect target compounds with high selectivity and sensitivity, even at low concentrations epa.gov. Other techniques, such as gas chromatography-mass spectrometry (GC-MS), immunoassay, or activity-based assays, may also be employed depending on the compound and research objectives nih.gov. Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is also being explored for drug quantification in tissues and plasma, requiring careful selection of the MALDI matrix and optimization of sample preparation to overcome ion suppression effects from complex biological mixtures mdpi.com.

Internal Standard : The use of an internal standard (IS), ideally an isotopically labeled analog of the analyte, is crucial for quantitative assays in biological matrices. The IS helps to compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the assay mdpi.com.

Calibration Curve : A robust calibration curve, typically generated by analyzing known concentrations of the analyte in the relevant biological matrix, is fundamental for accurate quantification. The linearity, range, and weighting of the calibration curve are critical parameters to establish mdpi.comich.org.

Due to the limited public domain research findings, specific details regarding the development of quantitative assays for this compound in biological matrices, including specific sample preparation protocols, analytical techniques employed, or internal standards used, are not available.

Therapeutic Implications and Research on Octazamide S Translational Potential

Strategies for Modulating Octazamide's Biological Activity in Therapeutic Contexts

Information on specific strategies for modulating this compound's biological activity in therapeutic contexts is not detailed in the provided search results. Generally, modulating the biological activity of a compound can involve structural modifications, formulation changes, or combination therapies to enhance efficacy, control release rates, or improve bioavailability. However, no such specific strategies or detailed research findings are available for this compound in the public domain.

Preclinical Research Strategies for Clinical Translation of this compound

Given that this compound is an investigational compound with limited information on its current development, specific preclinical research strategies for its clinical translation are not detailed in the provided search results. General strategies for improving preclinical to clinical translation in drug development involve rigorous screening strategies, including evaluating drug stability, formulation, pharmacokinetics (PK), and pharmacodynamics (PD) to ensure appreciable exposure and target engagement in disease models. These strategies emphasize quality control steps, such as confirming active pharmaceutical ingredient concentration and adhering to robust experimental designs. The goal is to bridge the gap between promising preclinical findings and successful clinical outcomes, a challenge frequently encountered in drug development. However, the application of these specific strategies to this compound is not documented in the available literature.

Intellectual Property and Regulatory Landscape Analysis in Octazamide Research

Patent Landscape Analysis of Octazamide and Related Chemical Entities

The methodology for conducting a patent landscape analysis for a new chemical entity such as this compound would involve several key steps:

Defining the Scope: Clearly outlining the technological domain, including the chemical space around this compound, its potential mechanisms of action, and therapeutic applications.

Data Collection: Searching specialized patent databases (e.g., USPTO, EPO, WIPO) and scientific literature for patents and applications related to the defined scope. sagaciousresearch.com

Data Analysis and Visualization: Organizing and filtering the collected data to identify trends in patent filings over time, key geographical areas of protection, and the main players in the field. ttconsultants.com Patent mapping tools can be used to create visual representations of these trends. cas.org

Hypothetical Patent Landscape for this compound's Therapeutic Area

Analysis Parameter Illustrative Findings for a Compound like this compound Strategic Implication
Key IPC/CPC Classifications A61K 31/00 (Medicinal preparations containing organic active ingredients); C07D 487/00 (Heterocyclic compounds with bridged systems)Focuses the search on relevant technological areas and helps in monitoring competitor activity.
Top Patent Assignees PharmaCorp Inc.; BioInnovate Ltd.; University of ScienceIdentifies key players and potential collaborators or competitors in the field. ttconsultants.com
Geographical Filing Trends High concentration of patents in the US, Europe, and China.Indicates key markets and informs global patent filing strategy.
Patent Filing Velocity Increasing number of patent applications in the last 5 years.Suggests a rapidly growing and competitive field of research.

For an invention to be patentable, it must be novel, non-obvious, and useful. maxval.com A critical step in assessing the patentability of this compound or any related invention is conducting a thorough prior art search. bailey-walsh.com Prior art encompasses all publicly available information before the filing date of a patent application, including existing patents, scientific publications, conference presentations, and products on the market. sagaciousresearch.com

A comprehensive prior art search for an this compound-related invention would include:

Keyword-based searches: Using terms related to the compound's name, its chemical class, and its potential uses. sagaciousresearch.com

Classification-based searches: Utilizing patent classification systems like the International Patent Classification (IPC) and Cooperative Patent Classification (CPC) to find patents in similar technological areas. sagaciousresearch.commjzanon.com

Structure-based searches: For chemical inventions, this is crucial. It involves searching databases using the exact chemical structure of this compound or a broader Markush structure to find similar compounds. sagaciousresearch.comsagaciousresearch.com

Hypothetical Prior Art Search Summary for an this compound Invention

Type of Prior Art Databases/Sources Searched Hypothetical Findings Impact on Patentability
Patent Literature USPTO, EPO, WIPO, Google PatentsA patent from a competitor discloses a broad class of compounds that may encompass this compound.May challenge the novelty of the invention; claims may need to be narrowed.
Scientific Journals CAS SciFinder, PubMed, Google ScholarA research paper describes a similar synthesis pathway for a related class of molecules.Could be used to argue that the synthesis of this compound is obvious to a person skilled in the art.
Conference Proceedings Web of Science, ScopusA poster presentation from three years ago shows preliminary data on a structurally similar compound.Constitutes public disclosure and could be cited as prior art.
Product Manuals/Websites Commercial product databases, internet searchNo existing commercial products containing this compound or closely related structures found.Supports the novelty and commercial potential of the invention.

Strategic alliances are a cornerstone of the modern pharmaceutical industry, allowing companies to share the high costs and risks associated with drug development. maplevalleyrx.comceptonstrategies.com These collaborations can range from R&D partnerships to marketing and distribution agreements. baringa.com Patent data, through co-assigned patents or licensing agreements, can often provide early indicators of such alliances. The trend in biopharma is for smaller biotech companies to partner with large pharmaceutical companies to bring novel therapies to market. inpart.io

Hypothetical Key Patentees and Research Focus in this compound's Therapeutic Area

Key Patentee Hypothetical Research Focus Potential Strategic Interest in this compound
Global Pharma Inc. Late-stage clinical development in the same therapeutic class.Potential late-stage development partner or acquirer.
Innovate Therapeutics (Biotech) Novel drug delivery systems for similar compounds.Potential partner for developing an advanced formulation of this compound.
State University Research Foundation Foundational research on the biological target of this compound.Potential licensor of complementary intellectual property.

Regulatory Science Research: Adherence to Good Laboratory Practices (GLP) and International Conference on Harmonisation (ICH) Guidelines in Preclinical this compound Studies

Regulatory science is the science of developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. For a new molecular entity like this compound, preclinical development must be conducted in strict adherence to established regulatory standards to ensure that the data generated is reliable and can support an Investigational New Drug (IND) application and subsequent clinical trials.

Good Laboratory Practices (GLP) are a set of principles intended to assure the quality and integrity of non-clinical laboratory studies that are intended to support research or marketing permits for products regulated by government agencies. simbecorion.comzeclinics.com The GLP regulations are found in the U.S. Code of Federal Regulations under 21 CFR Part 58. fda.gov These practices are not concerned with the scientific merit of a study but rather with the processes and conditions under which the study is planned, performed, monitored, recorded, reported, and archived. simbecorion.comallucent.com For this compound, all pivotal preclinical safety and toxicology studies submitted to regulatory authorities like the FDA would need to be GLP-compliant. fda.govkcasbio.com

Core Principles of Good Laboratory Practices (GLP)

GLP Principle Description Application to this compound Preclinical Studies
Organization and Personnel Clearly defined roles, responsibilities, and adequate training for all personnel involved.Ensures that qualified individuals are conducting and overseeing the safety studies of this compound.
Quality Assurance Unit (QAU) An independent unit that monitors the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations. allucent.comThe QAU would audit study protocols, in-life study phases, and final reports for this compound to ensure compliance.
Facilities and Equipment Adequate size, construction, and location of facilities. Equipment must be properly calibrated, validated, and maintained. zeclinics.comGuarantees that the animal facilities and analytical instruments used for this compound studies are appropriate and function correctly.
Standard Operating Procedures (SOPs) Written procedures for all routine laboratory methods and processes. zeclinics.comEnsures consistency and reproducibility in the conduct of toxicology and safety pharmacology studies for this compound.
Study Conduct and Reporting A formal study protocol must be in place before the study begins. The final report must be a complete and accurate representation of the study and its results.The protocol for each this compound preclinical study would be prospectively written and approved, and the final report would undergo rigorous review by the QAU.
Records and Archives All raw data, protocols, reports, and specimens must be securely archived for a specified period. zeclinics.comProvides a transparent and traceable record of the entire preclinical safety evaluation of this compound.

The International Conference on Harmonisation (ICH) of Technical Requirements for Registration of Pharmaceuticals for Human Use brings together the regulatory authorities and pharmaceutical industry of Europe, Japan, and the U.S. to discuss scientific and technical aspects of drug registration. The ICH's mission is to achieve greater harmonization to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and cost-effective manner. bohrium.com Adherence to ICH guidelines is critical for the global development of a compound like this compound.

Several ICH guidelines are directly applicable to the preclinical development of a new chemical entity. These guidelines provide a framework for the types of studies needed, their timing, and their design.

Key ICH Guidelines for Preclinical Studies of this compound

ICH Guideline Topic Relevance to this compound Development
ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for PharmaceuticalsProvides guidance on the timing of nonclinical safety studies relative to the conduct of clinical trials. bohrium.comresearchgate.net
ICH S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human UseOutlines the standard battery of tests to assess the potential of this compound to cause genetic damage. oup.com
ICH S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived PharmaceuticalsWhile primarily for biologics, its principles on species selection and study design can be relevant for certain novel small molecules. ich.org
ICH S7A Safety Pharmacology Studies for Human PharmaceuticalsMandates studies to investigate the potential undesirable effects of this compound on vital physiological functions (cardiovascular, respiratory, and central nervous systems) before human exposure. ich.org
ICH S9 Nonclinical Evaluation for Anticancer PharmaceuticalsIf this compound is being developed as an anticancer agent, this guideline provides a specific framework for its preclinical evaluation. oup.comich.org

Strategic Implications for Future Research and Development Initiatives Concerning this compound

A thorough analysis of the intellectual property and regulatory landscape has profound strategic implications for the R&D of this compound. Integrating these considerations early in the development process is crucial for optimizing resource allocation, mitigating risks, and maximizing the probability of success. entomo.cosymmetric.events

The patent landscape analysis directly informs the R&D strategy. pharmexec.com By identifying areas of patent congestion, researchers can steer the development of this compound towards novel applications or formulations that are not covered by existing patents, thereby securing a stronger intellectual property position. nih.gov Conversely, identifying "white spaces" in the patent landscape can highlight unique opportunities for innovation and market exclusivity. mjzanon.com

Understanding the regulatory pathway from the outset is fundamental. Designing preclinical studies for this compound that are compliant with both GLP and ICH guidelines from the beginning prevents costly delays and the need to repeat studies. patentpc.com A well-defined regulatory strategy ensures that the data generated will be acceptable to international regulatory agencies, facilitating a more streamlined global development program. riskonnect.com

Furthermore, the intelligence gathered from patent analysis can be a powerful tool for business development. Identifying key players and their patent portfolios can reveal potential partners for strategic alliances. maplevalleyrx.combaringa.com Such collaborations can provide access to necessary expertise, share the financial burden of development, and enhance market access upon approval. maplevalleyrx.comlaboratoriosrubio.com

Summary of Strategic Implications for this compound R&D

Area Key Consideration Strategic Action
Intellectual Property Freedom to operate and strength of patent protection.Design research to invent around existing patents; file for broad and defensible patent protection for novel aspects of this compound.
Regulatory Compliance Adherence to GLP and ICH guidelines for data acceptance.Conduct all pivotal preclinical safety studies under GLP; design the preclinical program according to relevant ICH guidelines.
Competitive Intelligence Understanding the activities of competitors and leaders in the field.Monitor competitor patent filings and clinical trial activities to anticipate market dynamics and inform strategy.
Business Development High cost and risk of pharmaceutical R&D.Leverage patent landscape analysis to identify and engage potential partners for co-development or licensing agreements.
Resource Allocation Efficient use of time and capital.Prioritize R&D activities based on a clear path to patentability and regulatory approval, avoiding costly late-stage failures. patentpc.com

Q & A

Q. How to validate the purity of this compound when literature reports conflicting melting points?

  • Methodological Answer : Re-measure melting points using differential scanning calorimetry (DSC) with calibration standards. Compare results with published values, considering polymorphic forms. Provide full experimental details (heating rate, sample preparation) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.